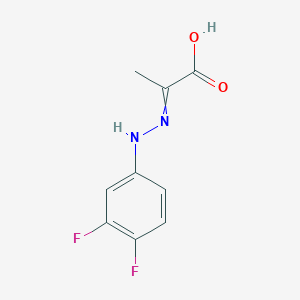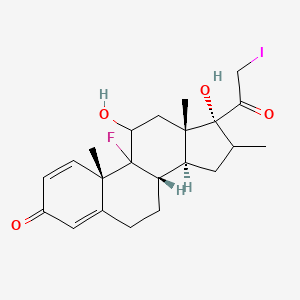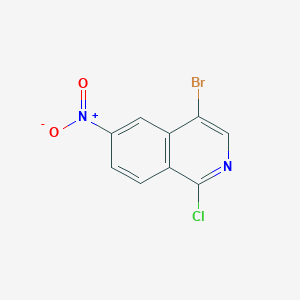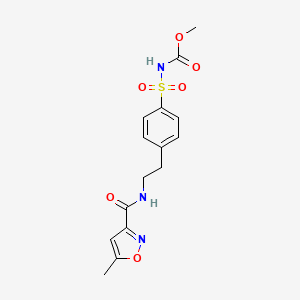
Pomalidomide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-d4 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is structurally similar to pomalidomide but contains deuterium atoms, which can provide insights into the drug’s pharmacokinetics and metabolism. This compound is valuable in scientific research for understanding the behavior of pomalidomide in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-d4 involves the incorporation of deuterium atoms into the pomalidomide molecule. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow synthesis has been explored to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions involve replacing hydrogen atoms with deuterium atoms to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Deuterating agents: Such as deuterium oxide (D2O) or deuterated solvents.
Major Products
The major products formed from these reactions include various deuterated derivatives of pomalidomide, which are used for further research and development .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-d4 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of pomalidomide.
Biology: Helps in understanding the metabolic pathways and biological interactions of pomalidomide.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
Pomalidomide-d4 exerts its effects through several mechanisms:
Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Molecular Targets: Binds to cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent analogue of thalidomide with similar immunomodulatory effects.
Pomalidomide: The non-deuterated form of pomalidomide-d4, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Eigenschaften
CAS-Nummer |
1416575-78-4 |
|---|---|
Molekularformel |
C₁₃H₇D₄N₃O₄ |
Molekulargewicht |
277.27 |
Synonyme |
4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4; 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4; Actimid-d4; CC 4047-d4; IMiD 3-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)



